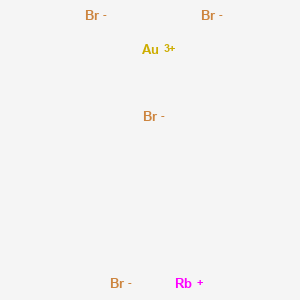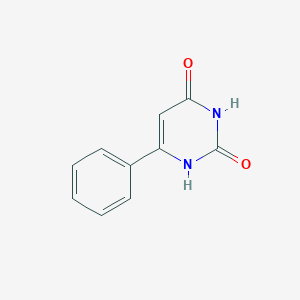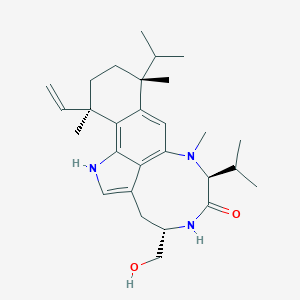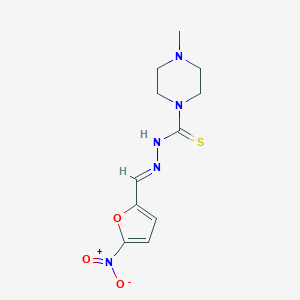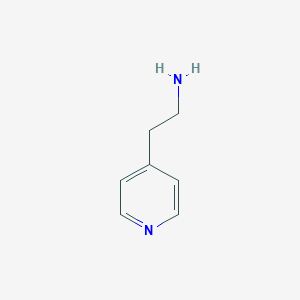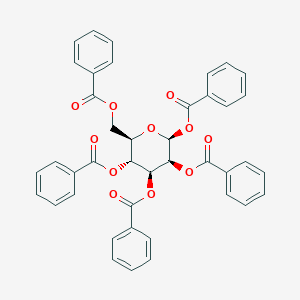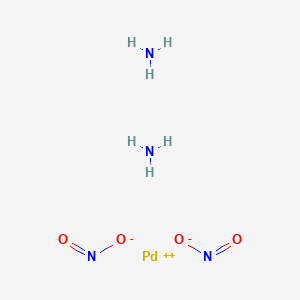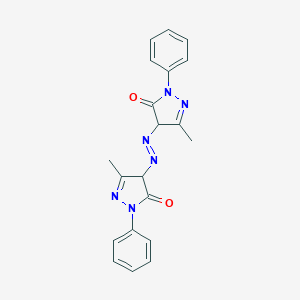
4,4'-Azobis(3-methyl-1-phenyl-2-pyrazolin-5-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrazolin-5-one, 4,4’-azobis[3-methyl-1-phenyl- is a heterocyclic compound that belongs to the pyrazolone family. This compound is known for its diverse biological activities and has been studied for its potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound features a pyrazolone ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrazolin-5-one, 4,4’-azobis[3-methyl-1-phenyl- typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction proceeds through a three-component reaction mechanism, resulting in high to excellent yields of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 2-Pyrazolin-5-one, 4,4’-azobis[3-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various pyrazole and hydrazine derivatives, which can be further functionalized for specific applications .
科学的研究の応用
作用機序
The mechanism of action of 2-Pyrazolin-5-one, 4,4’-azobis[3-methyl-1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its anticancer activity is mediated through the activation of autophagy proteins and induction of p53-mediated apoptosis .
類似化合物との比較
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its antioxidant properties and used in similar applications.
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Another pyrazolone derivative with potential biological activities.
Uniqueness: 2-Pyrazolin-5-one, 4,4’-azobis[3-methyl-1-phenyl- is unique due to its dual functionality as both an antioxidant and anticancer agent.
特性
CAS番号 |
13615-29-7 |
|---|---|
分子式 |
C20H18N6O2 |
分子量 |
374.4 g/mol |
IUPAC名 |
5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C20H18N6O2/c1-13-17(19(27)25(23-13)15-9-5-3-6-10-15)21-22-18-14(2)24-26(20(18)28)16-11-7-4-8-12-16/h3-12,17-18H,1-2H3 |
InChIキー |
VPRMWULSLZNZRG-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
正規SMILES |
CC1=NN(C(=O)C1N=NC2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
同義語 |
4,4'-Azobis(3-methyl-1-phenyl-2-pyrazolin-5-one) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


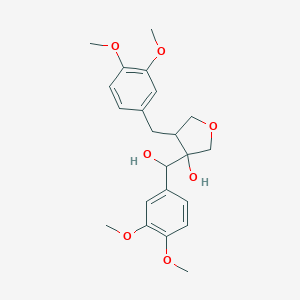
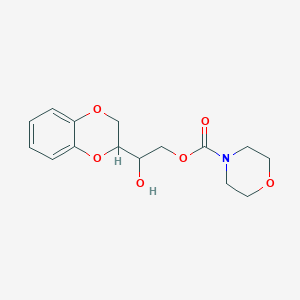
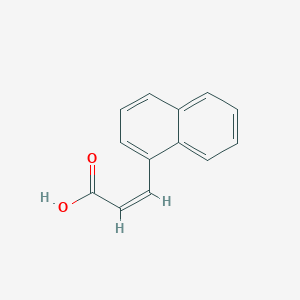
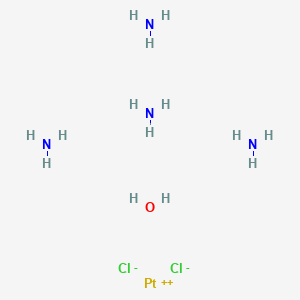
![N'-(Bicyclo[2.2.1]heptan-2-yl)-N-(2-fluoroethyl)-N-nitrosourea](/img/structure/B79891.png)
![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)
